

Physical and chemical properties of 2,5-Diphenyl-1,3-thiazol-4-ol

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Compound of Interest

Compound Name: 2,5-Diphenyl-1,3-thiazol-4-ol

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An In-depth Technical Guide to 2,5-Diphenyl-1,3-thiazol-4-ol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound **2,5-Diphenyl-1,3-thiazol-4-ol**. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

2,5-Diphenyl-1,3-thiazol-4-ol is an aromatic heterocyclic compound with the molecular formula $C_{15}H_{11}NOS$.^[1] It features a central thiazole ring substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4. This substitution pattern significantly influences its chemical reactivity, solubility, and potential for biological interactions. The presence of both phenyl groups contributes to the molecule's aromaticity and hydrophobicity, while the hydroxyl group introduces a polar site capable of hydrogen bonding.^[1]

A crucial aspect of **2,5-Diphenyl-1,3-thiazol-4-ol** is its existence in a tautomeric equilibrium with its keto form, 2,5-diphenyl-1,3-thiazolidin-4-one. This phenomenon is common in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen, such as in 2-hydroxypyridine/2-pyridone systems.^{[2][3]} The equilibrium between the enol (hydroxyl) and keto (oxo) forms is influenced by factors such as the solvent's polarity, with polar solvents often favoring the keto tautomer.^{[2][4]}

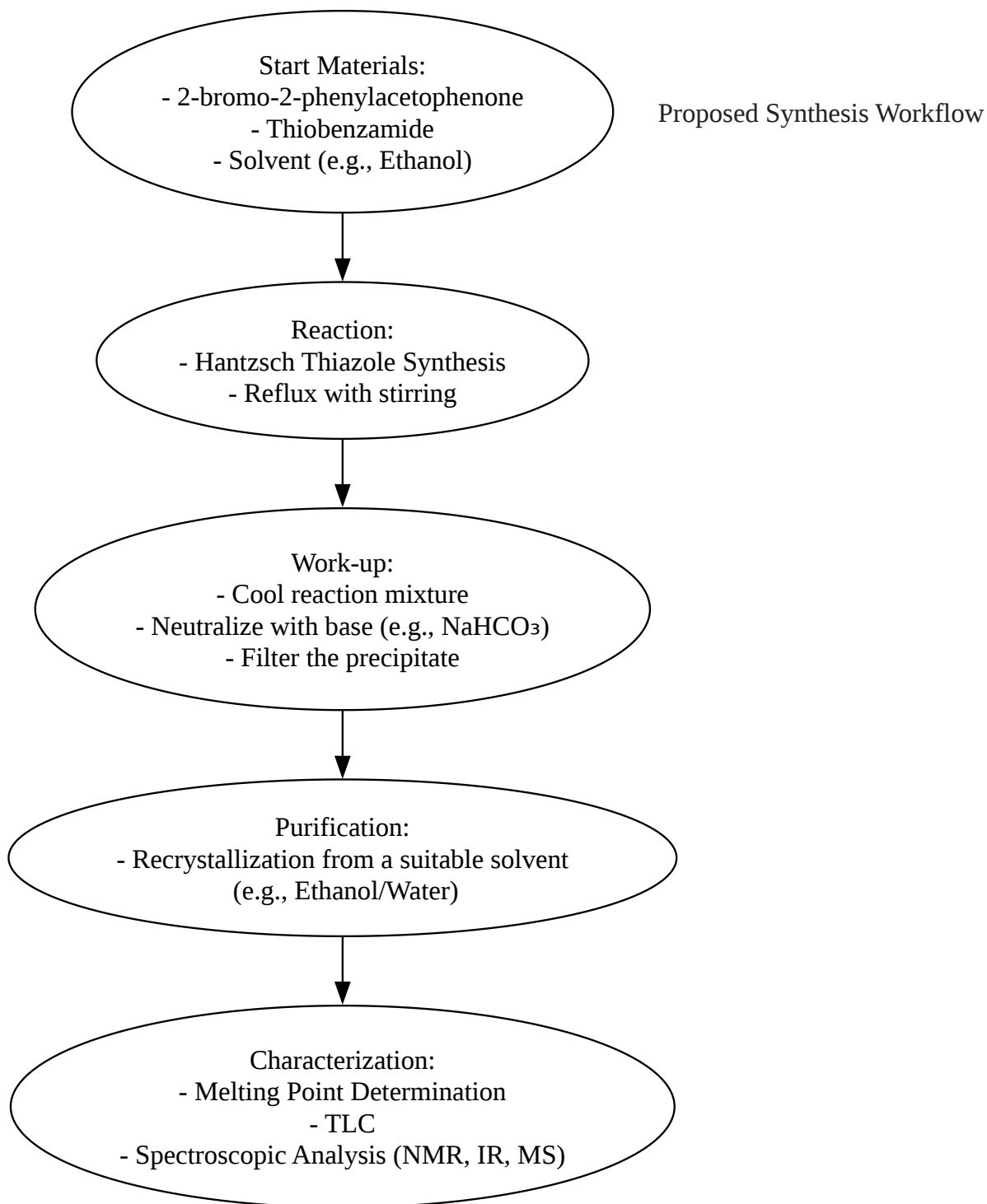
Caption: Tautomeric equilibrium between the enol and keto forms.

Quantitative physical properties for **2,5-Diphenyl-1,3-thiazol-4-ol** are not widely reported in the literature, with many databases listing values as "not available."[\[5\]](#)[\[6\]](#) However, data for the structurally similar compound 2-phenyl-1,3-thiazol-4-ol is available and can provide an estimate.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ NOS	[1]
Molecular Weight	253.32 g/mol	[1]
CAS Number	59484-42-3	[7]
Melting Point	Not Available	[5] [6]
Boiling Point	Not Available	[5] [6]
Predicted Melting Point (for 2-phenyl-1,3-thiazol-4-ol)	119-121 °C	[8]
Predicted Boiling Point (for 2-phenyl-1,3-thiazol-4-ol)	351.7 °C at 760 mmHg	[8]

Synthesis Methodology

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[\[9\]](#)[\[10\]](#)[\[11\]](#) This reaction involves the condensation of an α -haloketone with a thioamide. For the synthesis of **2,5-Diphenyl-1,3-thiazol-4-ol**, a suitable starting material would be 2-bromo-2-phenylacetophenone and thiobenzamide. The general workflow for this synthesis is outlined below.



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Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol (Proposed)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-phenylacetophenone (1 equivalent) and thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.
- **Reaction Execution:** Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of several hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate, to precipitate the crude product.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure **2,5-Diphenyl-1,3-thiazol-4-ol**.
- **Characterization:** Confirm the identity and purity of the synthesized compound by determining its melting point and analyzing it using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Properties (Predicted)

While experimental spectra for **2,5-Diphenyl-1,3-thiazol-4-ol** are not readily available, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.^{[12][13]}

Spectroscopic Technique	Predicted Characteristic Signals
^1H NMR	- Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the two phenyl rings. - OH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration. This signal may be exchangeable with D_2O .
^{13}C NMR	- Aromatic Carbons: Multiple signals in the downfield region (δ 120-150 ppm). - Thiazole Ring Carbons: Signals for C2, C4, and C5 of the thiazole ring would appear in the aromatic region, with the carbon bearing the hydroxyl group (C4) and the carbon between the heteroatoms (C2) expected at lower fields. [13]
IR Spectroscopy	- O-H Stretch: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$. - C=N Stretch: A characteristic absorption band around $1600\text{-}1650\text{ cm}^{-1}$. - C=C Stretch (Aromatic): Multiple sharp bands in the $1450\text{-}1600\text{ cm}^{-1}$ region. - C-O Stretch: An absorption in the $1200\text{-}1300\text{ cm}^{-1}$ region.
Mass Spectrometry	- Molecular Ion Peak (M^+): A prominent peak at $m/z = 253.32$, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Expect fragmentation corresponding to the loss of functional groups and cleavage of the thiazole ring.

Reactivity and Chemical Properties

The chemical reactivity of **2,5-Diphenyl-1,3-thiazol-4-ol** is dictated by the interplay of its functional groups.

- **Acidity of the Hydroxyl Group:** The hydroxyl group is weakly acidic and can be deprotonated by a suitable base.

- **Electrophilic Aromatic Substitution:** The phenyl rings can undergo electrophilic substitution reactions, with the substitution pattern influenced by the thiazole ring.
- **Reactions of the Thiazole Ring:** The thiazole ring itself can participate in various chemical transformations, although it is generally stable due to its aromatic character.
- **Tautomerism:** As previously discussed, the keto-enol tautomerism is a key aspect of its chemical behavior, influencing its reactivity in different chemical environments.

Biological Activities and Potential Applications

While specific biological studies on **2,5-Diphenyl-1,3-thiazol-4-ol** are limited, the broader class of thiazole derivatives is well-known for a wide range of pharmacological activities.^{[14][15][16]} This suggests that **2,5-Diphenyl-1,3-thiazol-4-ol** could be a valuable scaffold for the development of new therapeutic agents.

Potential biological activities include:

- **Anticancer Activity:** Many thiazole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways.^[14]
- **Antimicrobial Activity:** The thiazole nucleus is a common feature in many antimicrobial agents.^{[17][18]}
- **Enzyme Inhibition:** Thiazole derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO-B), which is relevant in the context of neurodegenerative diseases.^[19]
- **Antioxidant Activity:** Some thiazole derivatives have been reported to possess antioxidant properties.^[19]

Given the diverse biological roles of thiazoles, **2,5-Diphenyl-1,3-thiazol-4-ol** and its derivatives represent promising candidates for further investigation in drug discovery programs.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the interaction of **2,5-Diphenyl-1,3-thiazol-4-ol** with any particular signaling pathways. Elucidating

such interactions would require dedicated biological and pharmacological studies.

Conclusion

2,5-Diphenyl-1,3-thiazol-4-ol is a fascinating heterocyclic compound with potential for various applications, particularly in medicinal chemistry. Its synthesis can likely be achieved through the well-established Hantzsch thiazole synthesis. A key feature of this molecule is its tautomeric equilibrium with the corresponding keto form, which significantly impacts its physical and chemical properties. While direct experimental data for this specific compound is scarce, predictions based on structurally related molecules provide a solid foundation for future research. The broad spectrum of biological activities associated with the thiazole scaffold makes **2,5-Diphenyl-1,3-thiazol-4-ol** a compelling target for further investigation and development. Future studies should focus on optimizing its synthesis, thoroughly characterizing its physical and spectroscopic properties, and exploring its biological activities and potential mechanisms of action.

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